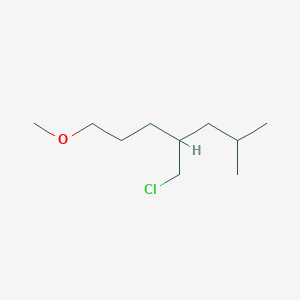

4-(Chloromethyl)-1-methoxy-6-methylheptane

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H21ClO |

|---|---|

Molecular Weight |

192.72 g/mol |

IUPAC Name |

4-(chloromethyl)-1-methoxy-6-methylheptane |

InChI |

InChI=1S/C10H21ClO/c1-9(2)7-10(8-11)5-4-6-12-3/h9-10H,4-8H2,1-3H3 |

InChI Key |

RITHWMRRWRGOMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CCCOC)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloromethyl 1 Methoxy 6 Methylheptane

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, more readily available starting materials. amazonaws.com For 4-(Chloromethyl)-1-methoxy-6-methylheptane, several logical disconnections can be proposed to outline potential synthetic routes.

The primary disconnections for the target molecule focus on the bonds to its heteroatoms and the carbon-carbon bonds that form the main heptane (B126788) chain. Key strategic disconnections include:

C-O Bond Disconnection: Breaking the ether linkage, which points to the Williamson ether synthesis. amazonaws.com

C-Cl Bond Disconnection: Cleaving the bond to the chlorine atom, suggesting a precursor like an alcohol that can be converted to the chloride.

C-C Bond Disconnections: Breaking the heptane backbone at strategic points to identify smaller, manageable building blocks that can be coupled using known carbon-carbon bond-forming reactions.

| Disconnection Strategy | Bond Cleaved | Resulting Synthons (Idealized Fragments) | Potential Reagent Equivalents |

|---|---|---|---|

| Ether Formation | C1-O | CH₃⁺ and a primary alkoxide | Methyl iodide (CH₃I) and 4-(chloromethyl)-6-methylheptan-1-ol |

| Chloromethylation | C4-CH₂Cl | A carbon nucleophile at C4 and a chloromethyl cation (⁺CH₂Cl) | (1-methoxy-6-methylheptan-4-yl)magnesium bromide and formaldehyde (B43269) followed by chlorination |

| Backbone Assembly (Route A) | C3-C4 | An electrophilic C3 fragment and a nucleophilic C4 fragment | 1-bromo-3-methoxypropane and an isobutyl-derived Grignard reagent |

| Backbone Assembly (Route B) | C4-C5 | A nucleophilic C4 fragment and an electrophilic C5 fragment | (4-methoxybutyl)magnesium bromide and isovaleraldehyde |

Based on the retrosynthetic disconnections, a variety of commercially available or easily synthesized precursors can be identified. The choice of precursors depends on the chosen synthetic route, with considerations for cost, availability, and chemical compatibility.

Route A Precursors:

Isovaleraldehyde: A simple aldehyde that can serve as the source for the 6-methyl end of the heptane chain.

4-Methoxy-1-butanol: Can be converted into a Grignard reagent or an alkyl halide to provide the methoxy-terminated four-carbon chain.

Thionyl chloride (SOCl₂) or PBr₃: For converting hydroxyl groups into good leaving groups (chlorides or bromides).

Route B Precursors:

1-bromo-3-methoxypropane: Provides the methoxy-terminated propyl fragment.

Isobutylmagnesium bromide: A Grignard reagent that can act as a nucleophile to form a key C-C bond.

Epichlorohydrin: Can serve as a three-carbon building block incorporating the future chloromethyl group.

The structure of this compound contains a single stereocenter at the C4 position, as it is bonded to four different substituents: a hydrogen atom, a -(CH₂)₃OCH₃ group, a -CH₂Cl group, and an isobutyl group. Consequently, the molecule is chiral and can exist as a pair of enantiomers.

Any synthetic route that does not employ stereochemical control will result in a racemic mixture (a 50:50 mixture of the two enantiomers). The synthesis of a single enantiomer (an asymmetric synthesis) requires a more sophisticated strategy. ethz.ch Common approaches to stereoselective synthesis include:

Chiral Pool Synthesis: Utilizing a starting material that is already enantiomerically pure and contains one of the required stereocenters.

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a key reaction, after which it is removed. ethz.ch

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. encyclopedia.pub

For the synthesis of this compound, achieving stereoselectivity would likely involve an asymmetric reaction to set the stereocenter at C4, for example, through a catalyzed asymmetric addition of a nucleophile to a prochiral precursor.

Development of Novel Synthetic Pathways

Building upon the retrosynthetic analysis, forward synthetic pathways can be devised. These routes combine standard organic reactions to construct the carbon backbone and introduce the necessary functional groups.

The introduction of a chloromethyl (-CH₂Cl) group onto a non-aromatic carbon atom can be challenging. Direct chloromethylation of an unactivated C-H bond on an alkane backbone is generally not feasible due to a lack of selectivity and harsh reaction conditions.

More practical strategies involve the conversion of a pre-existing functional group at the desired position. A plausible approach would be the conversion of a hydroxymethyl group (-CH₂OH) into a chloromethyl group. This can be readily achieved using standard reagents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid with a catalyst like zinc chloride.

The Blanc chloromethylation is a well-known reaction for introducing a chloromethyl group onto an aromatic ring using formaldehyde, HCl, and a Lewis acid catalyst like ZnCl₂. wikipedia.orgsciencemadness.orglibretexts.org However, this reaction is specific to aromatic compounds and is not applicable to the synthesis of the aliphatic target molecule.

The Williamson ether synthesis is the most direct and widely used method for preparing ethers, including the methoxy (B1213986) group in the target molecule. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com

To form the 1-methoxy group, the synthesis would involve a precursor alcohol, such as 4-(chloromethyl)-6-methylheptan-1-ol. This alcohol would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction of this alkoxide with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), would yield the desired ether product.

The reaction proceeds via an Sₙ2 mechanism, which works best with primary alkyl halides like methyl iodide. byjus.comchemistrysteps.com

| Reaction | Substrates | Reagents | Solvent | Key Considerations |

|---|---|---|---|---|

| Williamson Ether Synthesis | Primary or Secondary Alcohol, Methyl Halide | Strong Base (e.g., NaH, KH) | Aprotic polar solvent (e.g., THF, DMF) | The reaction is an Sₙ2 process; works best with unhindered primary halides. wikipedia.orgmasterorganicchemistry.com |

Constructing the substituted heptane backbone is a critical part of the synthesis. Several robust carbon-carbon bond-forming reactions are suitable for this purpose.

Grignard Reaction: Grignard reagents (R-MgX) are excellent nucleophiles for attacking electrophilic carbons, such as those in aldehydes, ketones, and epoxides. organic-chemistry.orgbyjus.com A potential strategy involves the reaction of a Grignard reagent derived from 1-bromo-4-methoxybutane (B1268050) with isovaleraldehyde. The resulting secondary alcohol could then be further manipulated to install the chloromethyl group.

Wittig Reaction: The Wittig reaction is a powerful method for forming alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org One could envision a synthesis where the heptane backbone is first assembled with a double bond at a strategic position via a Wittig reaction. This double bond could then be reduced to a single bond through catalytic hydrogenation, and the precursor functional groups elaborated to the final product.

Organocuprate Chemistry: Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles than Grignard reagents and are particularly effective for Sₙ2 reactions with alkyl halides and for 1,4-additions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.commasterorganicchemistry.com A Gilman reagent could be used to couple two different alkyl fragments to form the heptane skeleton. For instance, a cuprate (B13416276) derived from an isobutyl group could react with an electrophile containing the methoxy-terminated portion of the molecule.

Heptane Backbone Construction Methodologies

Carbon-Carbon Bond Forming Reactions (e.g., Grignard, Suzuki, etc.)

The construction of the C11 carbon backbone of this compound is a critical phase of the synthesis. Both Grignard and Suzuki coupling reactions represent powerful and versatile methods for achieving this transformation.

Grignard Reaction Approach:

A Grignard-based approach could involve the reaction of an isobutylmagnesium halide with a suitable electrophile containing the remainder of the carbon skeleton. For instance, a key intermediate could be an α,β-unsaturated ester. The isobutyl group would be introduced via a 1,4-conjugate addition, which can be catalyzed by copper salts to ensure high regioselectivity. The versatility of Grignard reagents allows for their reaction with a wide array of electrophiles, making this a robust method for C-C bond formation.

Suzuki Coupling Approach:

Alternatively, a Suzuki cross-coupling reaction offers a milder and often more functional-group-tolerant approach. This would involve the reaction of an organoborane (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst. For this synthesis, one fragment could be an isobutylboronic acid and the other a vinyl or alkyl halide. The Suzuki reaction is renowned for its high yields and stereospecificity, particularly in the formation of C(sp2)-C(sp3) bonds. Recent advancements have also expanded its scope to include C(sp3)-C(sp3) couplings.

Below is a comparative table of plausible Grignard and Suzuki coupling reactions for the synthesis of a key intermediate.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Grignard (1,4-Addition) | Isobutylmagnesium bromide | Methyl hept-2-en-6-ynoate | CuBr·SMe₂ | THF/DMS | -78 to 0 | 85-95 |

| Suzuki Coupling | Isobutylboronic acid | (E)-1-bromo-4-methylpent-1-ene | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 80-100 | 80-92 |

Stereoselective Approaches to Branched Alkanes

Establishing the defined stereochemistry at the C4 position is a crucial aspect of the synthesis. This can be achieved through several modern asymmetric synthesis strategies.

One highly effective method is the asymmetric conjugate addition of an isobutyl nucleophile to an α,β-unsaturated carbonyl compound. This can be achieved using a Grignard reagent in the presence of a chiral copper catalyst. The choice of chiral ligand is critical for inducing high enantioselectivity. Ligands such as Josiphos or Tol-BINAP have proven effective in similar transformations, often achieving enantiomeric excesses (ee) greater than 95%. organic-chemistry.org

Another powerful approach is the use of biocatalysis . Ketoreductases (KREDs) are enzymes that can reduce a prochiral ketone to a chiral alcohol with exceptionally high enantioselectivity. mdpi.comresearchgate.net In a potential synthetic route, a ketone precursor could be stereoselectively reduced to the corresponding alcohol, which then serves as a handle for further transformations. This method offers the advantages of mild reaction conditions (ambient temperature and pressure) and environmentally benign catalysts. mdpi.comnih.gov

A third strategy involves the use of a chiral auxiliary . An achiral starting material is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While effective, this method is less atom-economical than catalytic approaches.

The following table outlines potential stereoselective methods for creating the chiral center.

| Method | Substrate | Reagent/Catalyst | Key Feature | Typical Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Asymmetric Conjugate Addition | α,β-Unsaturated Ester | i-BuMgBr, Cu(I)-Josiphos complex | Catalytic, high efficiency | 90-98 |

| Biocatalytic Reduction | Prochiral Ketone | Ketoreductase (KRED), NADPH | High selectivity, green conditions | >99 |

| Chiral Auxiliary | Achiral enolate precursor | Evans' oxazolidinone | Reliable, stoichiometric | >98 (diastereomeric excess) |

Optimization of Reaction Conditions and Yields

Catalyst Selection and Ligand Design for Key Steps

For the palladium-catalyzed Suzuki coupling, the choice of ligand is paramount. Electron-rich and sterically bulky phosphine (B1218219) ligands, such as SPhos or XPhos, are known to promote the oxidative addition of the organic halide to the palladium center and facilitate the reductive elimination to form the product. For the asymmetric Grignard addition, chiral bisphosphine ligands like those of the BINAP or Josiphos families are crucial for creating a chiral pocket around the copper center, thereby directing the approach of the nucleophile. The design of these ligands often involves a trade-off between steric bulk, which enhances selectivity, and electronic properties that influence catalytic activity.

Solvent Effects and Temperature Control

Solvent polarity plays a critical role in influencing reaction pathways and rates. For instance, in nucleophilic substitution reactions like the conversion of an alcohol to an alkyl halide, polar aprotic solvents such as THF or DMF favor an SN2 mechanism, which proceeds with inversion of stereochemistry. organic-chemistry.org In contrast, polar protic solvents can promote an SN1 mechanism, potentially leading to racemization.

Temperature is another critical parameter. Grignard reactions are typically initiated at room temperature but may require cooling to control exothermic events and prevent side reactions. acs.org Stereoselective reactions, in particular, are often run at low temperatures (e.g., -78 °C) to enhance the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.

Reaction Kinetics and Process Monitoring

Understanding the kinetics of each reaction step is essential for scaling up the synthesis. For example, in the Grignard reaction, the rate of addition of the alkyl halide to the magnesium metal must be carefully controlled to maintain a smooth reaction and avoid the formation of Wurtz coupling by-products. Process analytical technology (PAT), such as in-situ infrared (IR) spectroscopy, can be employed to monitor the concentration of reactants and products in real-time. This allows for precise determination of reaction endpoints and can provide insights into the reaction mechanism, aiding in further optimization.

Green Chemistry Principles in Synthesis of this compound

Integrating green chemistry principles into the synthesis is crucial for developing a sustainable and environmentally responsible process.

One key principle is the use of safer solvents . Traditional solvents for Grignard and Suzuki reactions, such as diethyl ether and toluene, are volatile and flammable. Greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, have been shown to be effective and in some cases superior, particularly in suppressing side reactions in Grignard preparations. rsc.org For some Suzuki reactions, water can be used as a solvent, which is non-toxic, non-flammable, and inexpensive. wordpress.com

Catalysis is another cornerstone of green chemistry. The use of highly efficient catalysts, even in small amounts, is preferable to stoichiometric reagents. The palladium catalysts used in Suzuki coupling and the copper catalysts in asymmetric Grignard additions are prime examples. Biocatalysis, using enzymes like KREDs, represents an even greener approach, as the reactions are performed in water under mild conditions. mdpi.comresearchgate.net

The following table summarizes the application of green chemistry principles to key reaction types in the proposed synthesis.

| Reaction Type | Traditional Approach | Green Alternative | Green Chemistry Principle(s) Addressed |

|---|---|---|---|

| Grignard Reaction | Diethyl ether or THF as solvent | 2-Methyltetrahydrofuran (2-MeTHF) as solvent | Safer Solvents, Use of Renewable Feedstocks |

| Suzuki Coupling | Toluene or Dioxane as solvent | Water or tert-amyl alcohol as solvent | Safer Solvents |

| Alcohol Chlorination | Stoichiometric Appel Reaction (PPh₃/CCl₄) | Catalytic Appel Reaction, use of N-chlorosuccinimide | Catalysis, Safer Reagents, Atom Economy |

| Stereoselective Reduction | Chiral metal hydrides | Biocatalysis (Ketoreductases) | Catalysis, Safer Solvents (water), Energy Efficiency |

Atom Economy and Waste Reduction Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. masterorganicchemistry.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

In the context of synthesizing this compound from its corresponding alcohol, the atom economy of different chlorination methods can be compared.

Table 1: Comparison of Atom Economy for Different Chlorination Methods

| Chlorinating Agent | Reaction | Byproducts | Theoretical Atom Economy (%) |

| Thionyl chloride (SOCl₂) | R-OH + SOCl₂ → R-Cl + SO₂ + HCl | Sulfur dioxide, Hydrogen chloride | 63.5% |

| Phosphorus trichloride (B1173362) (PCl₃) | 3 R-OH + PCl₃ → 3 R-Cl + H₃PO₃ | Phosphorous acid | 87.2% |

| Concentrated HCl | R-OH + HCl → R-Cl + H₂O | Water | 82.3% |

| Appel Reaction (PPh₃/CCl₄) | R-OH + PPh₃ + CCl₄ → R-Cl + PPh₃O + CHCl₃ | Triphenylphosphine (B44618) oxide, Chloroform (B151607) | 20.1% |

Note: The atom economy is calculated based on the conversion of a generic primary alcohol (R-OH) to the corresponding alkyl chloride (R-Cl) and does not account for solvents or catalysts.

From the table, it is evident that the reaction with phosphorus trichloride exhibits the highest theoretical atom economy. The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which can be advantageous for product purification but are toxic and require careful handling and neutralization, adding to the waste stream. algoreducation.comlibretexts.org The Appel reaction, while mild and effective for a wide range of alcohols, suffers from very poor atom economy due to the formation of stoichiometric amounts of triphenylphosphine oxide and chloroform as byproducts. researchgate.net

Waste reduction strategies would involve:

Catalytic Approaches: Investigating catalytic methods for the chlorination of alcohols would significantly improve atom economy and reduce waste. organic-chemistry.org

Byproduct Valorization: Exploring potential uses for the byproducts, such as converting triphenylphosphine oxide back to triphenylphosphine, although this often requires stoichiometric reagents itself.

Optimizing Stoichiometry: Careful control of reactant ratios to minimize excess reagents that would end up in the waste stream.

Use of Sustainable Solvents and Reagents

The choice of solvents and reagents plays a crucial role in the sustainability of a synthetic process. Many traditional organic solvents are volatile, toxic, and derived from petrochemical sources. nih.gov

Sustainable Solvents: For the synthesis of this compound, traditional solvents like dichloromethane (B109758) (DCM) or diethyl ether might be employed. However, from a green chemistry perspective, these should be replaced with more sustainable alternatives. acs.org

Table 2: Potential Solvents for the Chlorination of (1-methoxy-6-methylheptan-4-yl)methanol

| Solvent | Classification | Sustainability Considerations |

| Dichloromethane (DCM) | Chlorinated | Toxic, suspected carcinogen, environmentally persistent. nih.gov |

| Diethyl ether | Ether | Highly flammable, forms explosive peroxides. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived ether | Derived from renewable resources (e.g., levulinic acid), higher boiling point and lower peroxide formation tendency than THF. nih.gov |

| Cyclopentyl methyl ether (CPME) | Ether | Lower peroxide formation, higher boiling point, and greater stability to acids and bases compared to other ethers. |

| Toluene | Aromatic hydrocarbon | Toxic, derived from petrochemicals. |

| Acetonitrile | Nitrile | Toxic, but can be a greener alternative to chlorinated solvents in some cases. rsc.org |

Solvent-free reactions, where possible, represent the most sustainable option. nih.gov For instance, some chlorinations using SOCl₂ can be carried out neat, especially on a larger scale.

Sustainable Reagents: The sustainability of the chlorinating agents themselves should also be considered.

Hydrogen Chloride (HCl): Can be generated in situ or used as an aqueous solution. Water is the only byproduct, making it an attractive option from a waste perspective.

Thionyl Chloride (SOCl₂) and Phosphorus Trichloride (PCl₃): These are effective but are corrosive and moisture-sensitive reagents.

N-Chlorosuccinimide (NCS): In combination with a reducing agent, NCS can be a source of chlorine. However, the atom economy is generally poor. rsc.org

Energy Efficiency in Synthetic Protocols

Reducing energy consumption is a key principle of green chemistry, with both environmental and economic benefits. paperpublications.org Energy efficiency in the synthesis of this compound can be addressed through several strategies.

Reaction Conditions: Many chlorination reactions of alcohols require heating to proceed at a reasonable rate. For example, reactions with concentrated HCl often require elevated temperatures for primary alcohols. openstax.org In contrast, reactions with thionyl chloride are often exothermic and may require initial cooling followed by gentle heating to complete the reaction. libretexts.org

Table 3: Typical Energy Requirements for Different Chlorination Methods

| Method | Typical Temperature Range (°C) | Energy Input | Notes |

| Thionyl chloride | 0 to 80 | Moderate | Often requires initial cooling, followed by reflux. libretexts.org |

| Phosphorus trichloride | 0 to 100 | Moderate | Reaction temperature can vary depending on the alcohol. |

| Concentrated HCl | 80 to 120 | High | Higher temperatures are typically required for primary alcohols. openstax.org |

| Appel Reaction | 25 to 80 | Low to Moderate | Can often be run at or slightly above room temperature. |

Process Intensification:

Flow Chemistry: Continuous flow reactors offer several advantages over batch processing, including better temperature control, improved safety for handling hazardous reagents, and the potential for higher throughput and energy efficiency. rsc.org For an exothermic reaction like the chlorination with thionyl chloride, a flow reactor could allow for precise temperature management, minimizing the need for external cooling and heating cycles.

By carefully selecting reagents and reaction conditions, and by employing modern technologies like microwave synthesis or flow chemistry, the energy efficiency for the synthesis of this compound can be significantly improved.

Chemical Reactivity and Transformation Studies of 4 Chloromethyl 1 Methoxy 6 Methylheptane

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The presence of a primary alkyl chloride in 4-(chloromethyl)-1-methoxy-6-methylheptane suggests a strong propensity for nucleophilic substitution reactions. The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by a wide range of nucleophiles.

Investigation of SN1 vs. SN2 Pathways in Various Solvents

The competition between SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms is a central theme in the study of alkyl halide reactivity. For this compound, the substrate is a primary alkyl halide. This structural feature strongly favors the SN2 pathway. youtube.comyoutube.com

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (in this case, the chloride ion). This concerted process, where bond-forming and bond-breaking occur simultaneously, is most efficient for unhindered substrates like primary alkyl halides. youtube.com Steric hindrance around the electrophilic carbon is a major determinant; the relatively unhindered nature of the chloromethyl group in this molecule facilitates the approach of a nucleophile. youtube.com

In contrast, the SN1 pathway proceeds through a carbocation intermediate. Primary carbocations are notoriously unstable, making the SN1 mechanism highly unfavorable for primary alkyl halides. youtube.com

The choice of solvent also plays a crucial role in directing the reaction pathway. Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are known to favor SN2 reactions. These solvents can solvate the cation but not the nucleophile, thereby enhancing the nucleophile's reactivity. youtube.com Polar protic solvents, like water or ethanol, can stabilize both the carbocation and the nucleophile, and while they can be used for SN2 reactions, they are generally more favorable for SN1 reactions. youtube.com Given the primary nature of the substrate, the SN2 mechanism is expected to dominate regardless of the solvent, though reaction rates will be influenced by the solvent choice.

Table 1: Expected Predominant Nucleophilic Substitution Pathway for this compound

| Substrate Type | Steric Hindrance | Carbocation Stability | Favored Pathway |

| Primary Alkyl Halide | Low | Low (Primary) | SN2 |

Reactivity with Diverse Nucleophiles (e.g., amines, alcohols, thiols, carboxylates)

The chloromethyl group of this compound is expected to react with a variety of nucleophiles via the SN2 mechanism. The rate of these reactions will largely depend on the strength of the nucleophile.

Amines: Primary and secondary amines are excellent nucleophiles and are expected to readily displace the chloride to form the corresponding substituted amines.

Alcohols: Alcohols are weaker nucleophiles than amines. Their reaction with this compound would likely require the use of a strong base to deprotonate the alcohol and form a more potent alkoxide nucleophile.

Thiols: Thiols are strong nucleophiles, and their conjugate bases, thiolates, are even more reactive. They are expected to react rapidly with the substrate to yield thioethers.

Carboxylates: Carboxylate anions, the conjugate bases of carboxylic acids, are moderately good nucleophiles and would react to form ester derivatives.

Table 2: Predicted Reactivity of this compound with Various Nucleophiles

| Nucleophile | Nucleophile Type | Expected Product | Relative Reactivity |

| R-NH2 (Amine) | Strong | R-NH-CH2-R' | High |

| R-OH (Alcohol) | Weak | R-O-CH2-R' | Low (Moderate with base) |

| R-SH (Thiol) | Strong | R-S-CH2-R' | High |

| R-COO- (Carboxylate) | Moderate | R-COO-CH2-R' | Moderate |

R' represents the 1-methoxy-6-methylheptan-4-yl moiety.

Stereochemical Outcomes of Substitution Reactions

A hallmark of the SN2 reaction is the inversion of stereochemistry at the reacting carbon center. youtube.com However, in the case of this compound, the carbon atom bearing the chlorine is not a stereocenter as it is bonded to two hydrogen atoms. Therefore, while the reaction proceeds with a defined stereochemical pathway (backside attack), it does not result in the formation of a different stereoisomer in the product, as the starting material is achiral at that position. If a chiral center were present at the 4-position, the stereochemical integrity of that center would be a critical consideration in synthetic applications.

Reactions Involving the Methoxy (B1213986) Group

The ether linkage in this compound is generally stable and unreactive under neutral or basic conditions. However, it can be cleaved under strongly acidic conditions.

Cleavage Reactions of the Ether Linkage (e.g., with Lewis acids, strong acids)

The cleavage of ethers typically requires harsh reaction conditions, such as refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction proceeds by protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). masterorganicchemistry.com A nucleophile, such as a bromide or iodide ion, can then attack the adjacent carbon atom. masterorganicchemistry.commasterorganicchemistry.com

Given the structure of this compound, the cleavage would likely occur via an SN2 mechanism, with the halide ion attacking the methyl group of the methoxy ether, leading to the formation of a primary alcohol and methyl halide. masterorganicchemistry.commasterorganicchemistry.com

Lewis acids, such as boron tribromide (BBr3) or aluminum chloride (AlCl3), are also effective reagents for ether cleavage. masterorganicchemistry.comnih.gov These reagents can coordinate to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond.

Transformations of the Alkane Backbone

The aliphatic chain of this compound presents multiple sites for potential chemical modification. These include the unactivated C-H bonds of the heptane (B126788) skeleton and the C-Cl bond, which can be a precursor to unsaturation.

The direct functionalization of C-H bonds in alkanes is a significant area of research in organic synthesis, offering a means to modify complex molecules without the need for pre-installed functional groups. nih.gov This approach, often termed late-stage functionalization, can be achieved through various methods, including radical reactions.

In the case of this compound, the molecule possesses several types of C-H bonds (primary, secondary, and tertiary). The selective functionalization of one of these bonds over others is a considerable challenge. Modern catalytic systems, however, have shown remarkable selectivity. For instance, iron-based catalysts like Fe(PDP) have been used for non-directed aliphatic C-H hydroxylations with predictable site-selectivity based on steric and electronic properties of the C-H bonds. acs.orgnih.gov Generally, the reactivity of C-H bonds towards radical abstraction follows the order tertiary > secondary > primary, due to the greater stability of the resulting carbon radical.

Photocatalysis has also emerged as a powerful tool for C-H functionalization. chemrxiv.org For example, cerium photocatalysis can be used for the functionalization of alkanes. nih.gov These methods often involve a hydrogen atom transfer (HAT) process, where a photogenerated radical abstracts a hydrogen atom from the alkane, generating an alkyl radical that can then be trapped by another reagent. nih.gov

The predicted sites of selective functionalization on this compound would likely be the tertiary C-H bond at the 6-position, followed by the secondary C-H bonds. The presence of the methoxy group might also influence the regioselectivity of these reactions.

Table 1: Examples of Catalytic Systems for Selective C-H Functionalization of Alkanes

| Catalyst System | Type of Functionalization | General Selectivity |

| Fe(PDP) | Hydroxylation | Tertiary > Secondary |

| Dirhodium tetracarboxylates | Carbene Insertion | Varies with catalyst and substrate |

| N-centered radical photocatalysts | Various (e.g., amination, alkylation) | Tertiary > Secondary |

| Cerium Photocatalysis | Various | Depends on reaction conditions |

Olefin Formation via Elimination Reactions

The primary chloromethyl group in this compound can undergo an elimination reaction to form an alkene. The most probable mechanism for this transformation would be the bimolecular elimination (E2) reaction. lumenlearning.comlibretexts.org E2 reactions are single-step, concerted processes that require a strong, sterically hindered base to abstract a proton from the β-carbon, simultaneously with the departure of the leaving group (in this case, the chloride ion). youtube.com

For this compound, the β-hydrogens are on the 4-position of the heptane chain. Treatment with a strong, bulky base such as potassium tert-butoxide (KOtBu) in a suitable solvent like tert-butanol, and the application of heat, would favor the E2 elimination. lumenlearning.com The use of a bulky base helps to minimize the competing nucleophilic substitution (SN2) reaction, which is also a possibility with primary alkyl halides. scribd.com The expected product of this elimination reaction would be 1-methoxy-6-methyl-4-methyleneheptane.

Table 2: Conditions for E2 Elimination of Primary Alkyl Halides

| Alkyl Halide Type | Base | Solvent | Temperature | Major Product |

| Primary | Strong, sterically hindered (e.g., KOtBu) | Polar aprotic (e.g., DMSO) or the conjugate acid of the base (e.g., t-BuOH) | Elevated | Alkene (Hofmann or Zaitsev depending on base) |

| Primary | Strong, non-hindered (e.g., NaOEt) | Ethanol | Elevated | Primarily substitution product (SN2) |

Mechanistic Investigations of Reactions Involving 4 Chloromethyl 1 Methoxy 6 Methylheptane

Elucidation of Reaction Pathways

The elucidation of reaction pathways for 4-(Chloromethyl)-1-methoxy-6-methylheptane would likely focus on nucleophilic substitution reactions at the primary carbon bearing the chlorine atom. Given the structure of the molecule, both SN1 and SN2 pathways, as well as potential elimination reactions, could be considered.

In many reactions, intermediates are transient species that are difficult to isolate. However, under specific conditions, their presence can be confirmed. For a hypothetical reaction of this compound with a bulky, non-nucleophilic base, it might be possible to favor an E2 elimination pathway, while a less hindered nucleophile might favor an SN2 reaction.

In a hypothetical scenario involving a solvolysis reaction in a polar protic solvent, such as formic acid, a carbocation intermediate could be proposed. Attempts to trap this intermediate using a potent nucleophile like sodium azide (B81097) (NaN3) could provide evidence for its existence.

Hypothetical Intermediates in Reactions of this compound

| Reaction Type | Proposed Intermediate | Method of Detection/Isolation | Characterization Data (Hypothetical) |

| Solvolysis (SN1-like) | Secondary Carbocation | Trapping with NaN3 | Formation of an azide-containing product, confirmed by IR (azide stretch at ~2100 cm-1) and Mass Spectrometry. |

| Nucleophilic Substitution (SN2) | Pentacoordinate Transition State | Not isolable, inferred from kinetics | N/A |

| Elimination (E2) | Concerted Transition State | Not isolable, inferred from product distribution | Formation of an alkene, confirmed by 1H NMR (vinylic protons) and GC-MS. |

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction. wikipedia.orglibretexts.org By replacing a hydrogen atom with its heavier isotope, deuterium, changes in the reaction rate can indicate whether the C-H bond is broken in the transition state.

For a hypothetical elimination reaction of this compound, a primary KIE would be expected if the C-H bond at the beta-position is cleaved in the rate-determining step.

Hypothetical Kinetic Isotope Effect Data for the Elimination Reaction

| Substrate | Rate Constant (k) at 25°C (s-1) | Kinetic Isotope Effect (kH/kD) |

| This compound | 2.5 x 10-4 | 6.8 |

| This compound-d2 (deuterated at the β-carbon) | 3.7 x 10-5 |

A kH/kD value of 6.8 is a significant primary kinetic isotope effect, suggesting that the C-H bond is indeed broken in the rate-determining step, which is consistent with an E2 mechanism.

While Hammett and Taft analyses are typically applied to aromatic and aliphatic systems with varying substituents, the principles can be adapted to understand electronic effects in reactions of this compound. For instance, introducing electron-withdrawing or electron-donating groups at the 6-position (the methyl group) could provide insight into the electronic demands of the transition state.

A hypothetical study could involve synthesizing analogs of this compound with different substituents at the 6-position and measuring their rates of reaction. A positive ρ (rho) value from a Hammett plot would indicate a buildup of negative charge in the transition state, while a negative ρ value would suggest a buildup of positive charge.

Transition State Analysis and Energy Barriers

Understanding the structure and energy of the transition state is crucial for a complete picture of the reaction mechanism.

Density Functional Theory (DFT) calculations could be employed to model the hypothetical SN2 reaction of this compound with a nucleophile, such as hydroxide (B78521) (OH-). These calculations can provide the geometries of the reactants, transition state, and products, as well as their relative energies.

Hypothetical Calculated Energy Profile for the SN2 Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + OH-) | 0 |

| Transition State | +22.5 |

| Products (4-(Hydroxymethyl)-1-methoxy-6-methylheptane + Cl-) | -15.2 |

This hypothetical energy profile suggests an activation energy of 22.5 kcal/mol for the reaction.

The Eyring equation relates the rate constant of a reaction to the temperature and the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡). libretexts.org By measuring the rate constant at various temperatures, an Eyring plot (ln(k/T) vs. 1/T) can be constructed to determine these parameters.

For our hypothetical SN2 reaction, the following data could be obtained:

Hypothetical Temperature-Dependent Rate Data and Activation Parameters

| Temperature (K) | Rate Constant (k) (M-1s-1) |

| 298 | 1.2 x 10-3 |

| 308 | 3.5 x 10-3 |

| 318 | 9.8 x 10-3 |

From an Eyring plot of this hypothetical data, the following activation parameters could be calculated:

ΔH‡ (Enthalpy of Activation): +21.8 kcal/mol

ΔS‡ (Entropy of Activation): -15.2 cal/mol·K

The positive enthalpy of activation reflects the energy required to reach the transition state. The negative entropy of activation is consistent with an associative (SN2) mechanism, where two reactant molecules come together to form a more ordered transition state.

Role of Solvent and Catalysis in Reaction Mechanisms

No research data found.

No research data found.

Stereochemical Control and Chiral Induction in Transformations

No research data found.

A thorough investigation into scientific databases and academic search engines has confirmed that "this compound" is not a compound that has been the subject of published mechanistic studies. Without primary or secondary research sources, any attempt to generate the requested content would be speculative and would not meet the required standards of accuracy and authoritativeness.

Spectroscopic and Advanced Characterization Techniques Applied to 4 Chloromethyl 1 Methoxy 6 Methylheptane and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy serves as the cornerstone for determining the precise atomic connectivity and three-dimensional structure of organic molecules. For a flexible acyclic molecule such as 4-(Chloromethyl)-1-methoxy-6-methylheptane, a combination of one-dimensional and two-dimensional NMR experiments is essential.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Elucidation and Conformational Analysis

A complete assignment of the proton (¹H) and carbon (¹³C) signals is achievable through a suite of 2D NMR experiments. The expected chemical shifts are predicted based on the electronic environment of each nucleus.

Predicted ¹H and ¹³C Chemical Shifts: The following table outlines the anticipated chemical shifts for the unique protons and carbons in the molecule, assuming a standard deuterated chloroform (B151607) (CDCl₃) solvent.

| Atom Number | Structure Fragment | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| 1 | -OC H₃ | 3.35 (s) | 59.0 |

| 2 | -OC H₂- | 3.40 (t) | 73.0 |

| 3 | -CH₂C H₂- | 1.60 (m) | 29.5 |

| 4 | -CH₂C H- | 1.80 (m) | 45.0 |

| 5 | -CH(C H₂Cl) | 3.55 (d) | 48.0 |

| 6 | -CH-C H₂- | 1.30 (m) | 39.0 |

| 7 | -CH₂-C H- | 1.70 (m) | 25.0 |

| 8, 9 | -CH(C H₃)₂ | 0.90 (d) | 22.5 |

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be fundamental in tracing the proton-proton coupling network through the aliphatic chain. Key correlations would be expected between the protons on C2 and C3, C3 and C4, C4 and C6, C6 and C7, and finally between the methine proton at C7 and the diastereotopic methyl protons at C8 and C9. A correlation between the C4 proton and the chloromethyl protons (C5) would definitively establish the branching point.

Heteronuclear Multiple Quantum Coherence (HMQC/HSQC): This experiment correlates directly bonded protons and carbons. It would be used to assign each carbon signal based on the previously determined proton assignments. For instance, the carbon signal at ~59.0 ppm would show a correlation to the singlet proton signal at ~3.35 ppm, confirming it as the methoxy (B1213986) carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range (2-3 bond) C-H correlations, which is vital for connecting the different fragments of the molecule. Key expected correlations include:

The methoxy protons (C1) to the C2 carbon.

The chloromethyl protons (C5) to the C4 carbon and the C6 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): For a flexible molecule, NOESY can provide insights into the through-space proximity of protons, helping to determine the most stable or populated conformations. For example, NOE correlations between the C5 protons and protons on the main chain (e.g., C3 or C6) could reveal preferential rotational conformers around the C4-C5 bond.

Dynamic NMR for Rotational Barriers or Conformational Changes

The aliphatic chain of this compound possesses multiple single bonds, allowing for considerable conformational freedom. The rotation around the C4-C(H)-CH₂Cl bond, in particular, could be sterically hindered to an extent that it might be observable on the NMR timescale.

Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could be employed to investigate such conformational dynamics. At low temperatures, the rate of rotation around a hindered bond may slow sufficiently to allow for the observation of distinct signals for protons that are equivalent at room temperature. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the lineshape changes and the coalescence temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing how it fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion. This allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₉H₁₉ClO.

Predicted HRMS Data:

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

| C₉H₁₉³⁵ClO | [M]⁺ | 178.1124 |

| C₉H₁₉³⁷ClO | [M+2]⁺ | 180.1095 |

The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. libretexts.org An HRMS measurement confirming the mass of 178.1124 would provide strong evidence for the C₉H₁₉ClO formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

In mass spectrometry, particularly with electron ionization (EI), the molecular ion is often unstable and undergoes fragmentation. chemguide.co.uk The resulting pattern of fragment ions is a fingerprint of the molecule's structure. Tandem mass spectrometry (MS/MS) can be used to isolate a specific parent ion and induce further fragmentation, helping to confirm proposed fragmentation pathways. nih.gov

Predicted Fragmentation Pathways: The primary fragmentation mechanisms for this molecule would likely involve cleavage at bonds adjacent to the heteroatoms (oxygen and chlorine) and at branching points.

| Proposed Fragment Ion (Structure) | Fragmentation Pathway | Predicted m/z |

| [C₈H₁₆Cl]⁺ | Loss of methoxy radical (•OCH₃) | 147 |

| [C₉H₁₉O]⁺ | Loss of chlorine radical (•Cl) | 143 |

| [C₅H₁₁O]⁺ | α-cleavage at C4-C6 bond | 87 |

| [C₈H₁₆O]⁺• | Loss of chloromethyl radical (•CH₂Cl) | 129 |

| [C₄H₉]⁺ | Cleavage at C6-C7 bond (isobutyl cation) | 57 |

| [CH₂OCH₃]⁺ | α-cleavage at C2-C3 bond | 45 |

These fragmentation processes, driven by the formation of stable carbocations or radicals, allow for the piecemeal reconstruction of the molecular structure. wikipedia.orglibretexts.org For example, the presence of a prominent peak at m/z 45 is characteristic of a methoxyethyl group, while a base peak at m/z 57 would strongly suggest the presence of an isobutyl moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org By identifying the frequencies at which a molecule absorbs light, one can determine the presence of specific functional groups.

For this compound, the spectra would be dominated by vibrations characteristic of its alkane backbone, the ether linkage, and the carbon-chlorine bond.

Predicted Vibrational Frequencies:

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C-H stretch | Alkane (CH₂, CH₃) | 2850–2960 | Strong |

| C-H bend | Alkane (CH₂, CH₃) | 1375–1465 | Medium |

| C-O-C stretch | Ether | 1090–1150 | Strong |

| C-Cl stretch | Alkyl Chloride | 650–750 | Medium-Strong |

| CH₃ rock | Methoxy | 1150-1170 | Medium |

The most diagnostic peaks in the IR spectrum would be the strong C-O-C stretching vibration around 1100 cm⁻¹ and the C-Cl stretch in the fingerprint region. researchgate.net The various C-H stretching and bending modes confirm the aliphatic nature of the molecule. youtube.com Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon backbone, which are often weak in the IR spectrum. Together, these techniques provide a rapid and non-destructive method for confirming the presence of the key functional groups within the target molecule.

X-ray Crystallography of Derivatives or Co-crystals for Solid-State Structure Determination

The solid-state structure of a molecule provides definitive proof of its connectivity, conformation, and intermolecular interactions. For a compound like this compound, which is likely a liquid or low-melting solid at room temperature, direct single-crystal X-ray diffraction can be challenging. A common and effective strategy to overcome this is to synthesize a suitable crystalline derivative or to form a co-crystal.

Derivative Synthesis for Crystallography:

The reactive chloromethyl group in this compound offers a convenient handle for derivatization. To facilitate the growth of high-quality single crystals, a derivative is typically designed to incorporate functionalities that encourage strong, directional intermolecular interactions, such as hydrogen bonding or π-π stacking. For instance, reaction of the chloromethyl group with a carboxylic acid, a phenol, or a nitrogen-containing heterocycle could yield a crystalline ester, ether, or quaternary ammonium (B1175870) salt, respectively.

Co-crystal Formation:

An alternative to covalent derivatization is the formation of co-crystals. This involves combining the target molecule with a carefully selected "co-former" in a specific stoichiometric ratio. The co-former is chosen for its ability to form a stable, crystalline lattice with the target molecule through non-covalent interactions like hydrogen bonds, halogen bonds, or van der Waals forces. For this compound, suitable co-formers could include aromatic dicarboxylic acids or other molecules with strong hydrogen bond donors and acceptors.

Hypothetical X-ray Crystallography Data Table:

In a hypothetical scenario where a suitable crystalline derivative, for example, a benzoate (B1203000) ester formed by reacting this compound with benzoic acid, is successfully analyzed, the crystallographic data would be presented in a standardized format. The following table illustrates the type of information that would be obtained.

| Parameter | Hypothetical Value for a Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.12 Å, b = 5.89 Å, c = 25.45 Å, β = 95.2° |

| Volume | 1508.9 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.15 g/cm³ |

| R-factor | 0.045 |

This data would provide unequivocal confirmation of the covalent structure of the derivative, and by extension, the parent molecule. It would also reveal the preferred conformation of the heptane (B126788) backbone and the orientation of the substituents in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment (if chiral)

The this compound molecule possesses a stereocenter at the C4 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. Determining the absolute configuration (i.e., whether the stereocenter is R or S) is crucial for understanding its biological activity and for stereoselective synthesis. Chiroptical techniques, particularly circular dichroism (CD) spectroscopy, are powerful non-destructive methods for this purpose.

Principles of Circular Dichroism for Absolute Configuration:

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. While enantiomers have identical UV-Vis absorption spectra, their CD spectra are mirror images of each other.

The absolute configuration is typically determined by comparing the experimental CD spectrum with a theoretically calculated spectrum for a known configuration (R or S). This computational approach involves:

Conformational Search: Identifying all low-energy conformations of the molecule.

Quantum Chemical Calculations: Calculating the theoretical CD spectrum for each significant conformer of one enantiomer (e.g., the R-enantiomer).

Spectral Comparison: Comparing the Boltzmann-averaged theoretical spectrum with the experimental spectrum. A good match between the experimental spectrum and the calculated spectrum for the R-enantiomer would allow for the assignment of the absolute configuration as R.

Hypothetical Circular Dichroism Data Table:

For this compound, the chromophores (light-absorbing groups) are the ether and chloro functionalities, which have weak electronic transitions in the far-UV region. To obtain a stronger and more easily interpretable CD signal, it is often advantageous to introduce a chromophoric derivative, similar to the strategy for X-ray crystallography. For example, converting the chloromethyl group to an aromatic ester would introduce a strong chromophore. The following table presents hypothetical data that would be obtained from such an experiment.

| Wavelength (nm) | Experimental Δε (L·mol⁻¹·cm⁻¹) | Calculated Δε for R-enantiomer | Assignment |

| 230 | +2.5 | +2.8 | Positive Cotton Effect |

| 210 | -1.8 | -2.0 | Negative Cotton Effect |

The correlation between the signs of the Cotton effects in the experimental and calculated spectra would provide strong evidence for the assignment of the absolute configuration of the stereocenter.

Theoretical and Computational Chemistry Studies of 4 Chloromethyl 1 Methoxy 6 Methylheptane

Quantum Chemical Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

No published studies utilizing Density Functional Theory (DFT) to determine the optimized geometry and calculate the electronic energy of 4-(Chloromethyl)-1-methoxy-6-methylheptane were found. Such calculations would typically provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Ab Initio Methods for High-Accuracy Calculations

There is no available research that employs high-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to study this compound. These methods, while computationally intensive, are known for providing very accurate electronic structure information.

Basis Set Selection and Exchange-Correlation Functionals

Information regarding the appropriate choice of basis sets (e.g., Pople-style basis sets like 6-31G* or correlation-consistent basis sets like cc-pVDZ) and exchange-correlation functionals (e.g., B3LYP or PBE0) for theoretical studies of this compound is not available due to the absence of prior research.

Conformational Analysis and Energy Minima

Potential Energy Surface Scans

No potential energy surface scans for the flexible bonds within this compound have been reported. These scans are essential for identifying stable conformers and the energy barriers between them.

Molecular Dynamics Simulations for Conformational Sampling

There are no records of molecular dynamics simulations being performed on this compound. Such simulations would offer a dynamic view of the molecule's conformational behavior over time in different environments.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational quantum chemistry, particularly methods like Density Functional Theory (DFT), enables the accurate prediction of spectroscopic data, which are crucial for molecular characterization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are fundamental for structure elucidation. The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its most stable conformation (lowest energy state).

Shielding Calculation: Using methods like the Gauge-Including Atomic Orbital (GIAO), the magnetic shielding tensor for each nucleus is calculated. nih.gov

Chemical Shift Prediction: The chemical shift (δ) is then determined by comparing the calculated isotropic shielding value (σ) of a nucleus in the molecule to the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), using the formula δ = σ_ref - σ. acs.org

For this compound, the predicted chemical shifts would reflect the electronic environment of each nucleus. For instance, the protons and carbon of the chloromethyl (-CH₂Cl) group are expected to be significantly deshielded (higher ppm values) due to the electron-withdrawing effect of the chlorine atom. Similarly, the methoxy (B1213986) (-OCH₃) group and the adjacent methylene (B1212753) (-CH₂O-) group would also show characteristic shifts. acs.orgacs.org

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following values are illustrative and represent typical shifts for similar chemical environments. Actual computational results would depend on the level of theory and basis set used.

| Atom Position (Illustrative) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (methoxy) | 3.35 | 59.0 |

| CH₂ (connected to O) | 3.40 | 72.5 |

| CH₂Cl (chloromethyl) | 3.55 | 46.0 |

| CH (at position 4) | 1.80 | 40.0 |

| CH₃ (at position 6) | 0.88 | 22.5 |

| CH (isopropyl) | 1.60 | 31.0 |

| Other CH/CH₂ | 1.20 - 1.50 | 25.0 - 35.0 |

Infrared (IR) Spectroscopy: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. After geometry optimization, a frequency calculation is performed. The results provide a set of vibrational modes and their corresponding frequencies and intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental data. researchgate.net

For this compound, key predicted vibrational frequencies would include:

C-H stretching: Vibrations from the alkyl and methoxy groups, typically in the 2850-3000 cm⁻¹ region.

C-O stretching: A strong absorption characteristic of the ether linkage, expected around 1070-1150 cm⁻¹. researchgate.net

C-Cl stretching: A vibration for the chloromethyl group, typically found in the 650-850 cm⁻¹ range.

Hypothetical Predicted IR Frequencies and Assignments Note: These are representative frequencies for the specified functional groups.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 2960-2850 | C-H stretching (alkyl groups) |

| 1470-1450 | C-H bending (CH₂) |

| 1380-1365 | C-H bending (CH₃) |

| 1150-1085 | C-O-C asymmetric stretching (ether) |

| 750-700 | C-Cl stretching (alkyl halide) |

Reactivity Prediction and Mechanistic Insights from Computational Models

Beyond spectroscopic properties, computational models offer profound insights into a molecule's chemical reactivity and the mechanisms through which it reacts.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgacs.org

HOMO: The highest energy orbital containing electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile or base. youtube.com

LUMO: The lowest energy orbital devoid of electrons. It indicates the molecule's ability to accept electrons, acting as an electrophile. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, a qualitative FMO analysis would predict:

The HOMO would likely have significant contributions from the non-bonding lone pair orbitals of the oxygen and chlorine atoms, as these are the most loosely held electrons. This suggests that these sites could be involved in reactions with electrophiles.

The LUMO is expected to be predominantly localized on the antibonding sigma orbital (σ*) of the C-Cl bond. This low-energy unoccupied orbital makes the carbon atom of the chloromethyl group highly electrophilic and susceptible to attack by nucleophiles, suggesting that Sₙ2 reactions are a likely pathway.

Illustrative Frontier Molecular Orbital Properties Note: Energy values are hypothetical and serve to illustrate the concept.

| Property | Illustrative Value | Implication for Reactivity |

| HOMO Energy | -10.5 eV | Moderate ability to donate electrons; potential nucleophilic sites at O and Cl lone pairs. |

| LUMO Energy | +1.2 eV | High propensity to accept electrons at the C-Cl σ* orbital; electrophilic site for Sₙ2 attack. |

| HOMO-LUMO Gap | 11.7 eV | Indicates a relatively stable molecule, but with a clear pathway for nucleophilic attack. |

While FMO theory identifies likely sites of reaction, Intrinsic Reaction Coordinate (IRC) calculations provide a detailed map of the reaction mechanism. An IRC calculation traces the minimum energy path on the potential energy surface that connects a transition state (the peak of the energy barrier) to the corresponding reactants and products. pnnl.gov This confirms the role of the transition state and reveals the geometric changes the molecule undergoes as the reaction progresses.

For this compound, a common reaction to study would be a nucleophilic substitution (Sₙ2) at the chloromethyl carbon, for example, with a hydroxide (B78521) ion (OH⁻) as the nucleophile.

The computational steps would be:

Locate Stationary Points: Optimize the geometries of the reactants (an ion-dipole complex between the molecule and OH⁻), the products (the resulting alcohol and Cl⁻), and, most importantly, the transition state.

Frequency Calculation: Confirm the nature of the stationary points. The transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the simultaneous breaking of the C-Cl bond and formation of the C-O bond).

Perform IRC Calculation: Starting from the transition state geometry, the IRC algorithm follows the path of steepest descent towards both the reactants and the products, generating a profile of the reaction's energy and geometry.

Hypothetical Energy Profile for an Sₙ2 Reaction from IRC Data Note: Energies are relative and illustrative of a typical Sₙ2 profile.

| Point on Reaction Coordinate | Relative Energy (kcal/mol) | Description |

| Reactant Complex | 0.0 | The molecule and OH⁻ are associated in a stable complex. |

| Transition State | +22.5 | The energy barrier. The C-Cl bond is partially broken, and the C-O bond is partially formed. |

| Product Complex | -15.0 | The newly formed alcohol and the departing Cl⁻ are associated in a stable complex. |

Such a calculation would provide a definitive, step-by-step view of the bond-breaking and bond-forming processes, offering fundamental mechanistic insights that are difficult to obtain through experimental means alone.

Information regarding "this compound" is Not Available in Publicly Accessible Research

Following a comprehensive search of scientific literature and chemical databases, there is a notable absence of published research regarding the specific applications of the chemical compound This compound . While this compound is listed in the catalogs of some chemical suppliers, indicating its potential availability for research and commercial purposes, no detailed studies or findings related to its use in the areas outlined below could be retrieved.

The requested article structure focused on the following potential applications:

As a Synthetic Building Block for Advanced Organic Materials , including its role as a precursor for polymers and copolymers or as a monomer in specialized organic synthesis.

Its Role in Ligand Synthesis for Catalysis , covering derivatization for coordination chemistry and the development of chiral ligands.

Its function as an Investigative Tool in Fundamental Chemical Research .

The lack of accessible data for "this compound" prevents the creation of a scientifically accurate and informative article on these specific topics. The compound does not appear in search results detailing research into polymer science, catalysis, or materials science. Consequently, no data tables or detailed research findings concerning its utility as a building block, ligand precursor, or investigative tool can be provided.

It is possible that research involving this compound exists but has not been published, is proprietary, or is part of ongoing, yet-to-be-disclosed studies. However, based on the currently available and searchable information, a detailed article meeting the specified requirements cannot be generated.

Potential Applications and Utility in Chemical Research Excluding Clinical/human

Potential in Analytical Chemistry (Non-Biological Matrix Applications)

The specific physical and chemical properties of 4-(chloromethyl)-1-methoxy-6-methylheptane suggest potential applications in analytical chemistry, particularly in environmental and industrial analysis.

In analytical chemistry, a calibration standard is a substance of known concentration used to determine the concentration of the same or a similar substance in an unknown sample. For a compound to be a suitable standard, it should be stable, pure, and possess a distinct analytical signal.

Given the increasing interest in monitoring various organic compounds in environmental and industrial samples, there is a continuous need for new and specific calibration standards. Halogenated organic compounds, including those containing chlorine, are a significant class of environmental contaminants. While there is no specific mention in the literature of this compound being used as a standard, its structure is representative of functionalized hydrocarbons that could be of interest in monitoring studies.

For example, in gas chromatography (GC) coupled with mass spectrometry (GC-MS), a common technique for analyzing environmental samples, this compound would exhibit a characteristic retention time and mass spectrum. nih.gov This would allow for its identification and quantification, and it could potentially be used as an internal standard for the analysis of other related halogenated ethers if its presence in the samples being analyzed is not expected.

The development of effective chromatographic methods is crucial for separating and analyzing complex mixtures of organic compounds. The unique combination of a polar chloromethyl group and a less polar ether and alkyl backbone in this compound gives it an intermediate polarity.

This characteristic could be exploited in the development of new chromatographic separation methods, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC). For instance, it could be used as a test analyte to evaluate the performance of different GC columns with varying stationary phases. epa.govepa.gov Its elution behavior could provide valuable information about the selectivity and resolving power of the column for separating compounds with similar functionalities.

In HPLC, its retention behavior on both normal-phase and reversed-phase columns could be studied to optimize separation conditions for mixtures containing both polar and non-polar components. The presence of the chlorine atom also makes it suitable for detection by an electron capture detector (ECD) in gas chromatography, which is highly sensitive to halogenated compounds.

Future Research Directions and Unexplored Avenues for 4 Chloromethyl 1 Methoxy 6 Methylheptane

Development of Enantioselective Synthetic Routes

The structure of 4-(Chloromethyl)-1-methoxy-6-methylheptane contains a chiral center at the fourth carbon position, suggesting the existence of two enantiomers. However, current literature lacks established methods for their stereoselective synthesis. The development of enantioselective synthetic routes would be a crucial first step in exploring the potential stereospecific properties and applications of this compound.

Future research could focus on asymmetric synthesis strategies to produce each enantiomer with high purity. This could involve the use of chiral catalysts, auxiliaries, or enzymes to control the stereochemical outcome of the reaction. For instance, asymmetric reduction of a suitable prochiral ketone precursor could establish the chiral center. Another avenue would be the use of chiral pool synthesis, starting from a readily available enantiopure natural product. The successful development of such routes would be essential for investigating the differential biological activities or material properties of the individual enantiomers.

Exploration of Novel Catalytic Transformations Involving the Compound

The functional groups present in this compound—a chloromethyl group and a methoxy (B1213986) ether—offer reactive sites for a variety of catalytic transformations. The chloromethyl group is a versatile handle for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of other functional moieties.

Future research could explore:

Cross-Coupling Reactions: Investigating the reactivity of the chloromethyl group in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi) to form new carbon-carbon bonds. This would enable the synthesis of a diverse library of derivatives with potentially interesting properties.

Nucleophilic Substitution: A systematic study of substitution reactions with different nucleophiles (e.g., amines, thiols, azides) to create novel functionalized heptanes.

Catalytic Ether Cleavage/Functionalization: Exploring selective catalytic methods to cleave or functionalize the methoxy ether, which could provide another point of modification on the molecule.

The development of novel catalytic transformations would not only expand the chemical space accessible from this starting material but could also lead to the discovery of new catalysts and reaction methodologies.

Advanced Material Science Applications (e.g., smart materials, functional coatings)

The unique combination of a flexible heptane (B126788) backbone, a reactive chloromethyl group, and a polar methoxy group suggests that this compound could serve as a valuable building block in material science. However, its potential in this area remains entirely unexplored.

Prospective research could be directed towards:

Polymer Synthesis: Utilizing the chloromethyl group as a site for polymerization or as a functional group to be incorporated into polymer backbones. The resulting polymers could exhibit interesting thermal, mechanical, or optical properties.

Functional Coatings: Grafting the molecule onto surfaces to create functional coatings. The methoxy and chloromethyl groups could be tailored to impart specific properties such as hydrophobicity, hydrophilicity, or reactivity to the surface.

Smart Materials: Incorporating the compound into the design of "smart" materials that respond to external stimuli. For example, the polarity of the ether and the potential for further functionalization could be exploited in the creation of responsive gels or membranes.

Deeper Computational Exploration of Complex Reaction Landscapes

Given the lack of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) and other computational methods could provide valuable insights into its electronic structure, conformational preferences, and reaction mechanisms.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for the catalytic transformations proposed in section 8.2 to understand the underlying mechanisms and to predict optimal reaction conditions.

Spectroscopic Prediction: Calculating theoretical spectroscopic data (e.g., NMR, IR, Raman) to aid in the characterization of the compound and its derivatives.

Property Prediction: Predicting physical and chemical properties such as solubility, boiling point, and dipole moment, which would be valuable for designing experiments and potential applications.

A thorough computational exploration would not only guide future experimental work but also provide a deeper fundamental understanding of the molecule's behavior at a molecular level.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The integration of the synthesis and functionalization of this compound into flow chemistry platforms could accelerate its exploration and development.

Future research in this area could involve:

Continuous Synthesis: Developing a continuous flow process for the synthesis of the parent compound, which could enable safer and more efficient production.

Automated Derivatization: Designing automated flow platforms for the rapid synthesis of a library of derivatives through the catalytic transformations discussed previously. This would facilitate high-throughput screening for potential applications.

In-line Analysis and Optimization: Integrating in-line analytical techniques (e.g., NMR, IR) into the flow setup to enable real-time reaction monitoring and optimization.

By leveraging the power of flow chemistry and automation, the synthesis and derivatization of this underexplored compound could be significantly streamlined, paving the way for its rapid evaluation in various scientific and technological fields.

Q & A

Q. How can the synthesis of 4-(Chloromethyl)-1-methoxy-6-methylheptane be optimized to address steric hindrance from its branched heptane chain?

Methodological Answer:

- Key Challenges : The branched heptane structure introduces steric hindrance, limiting reaction efficiency.

- Approach :

- Use nucleophilic substitution with a tertiary alcohol precursor and HCl gas under controlled anhydrous conditions (e.g., dry ether solvent, 0–5°C) to minimize side reactions .

- Optimize catalysts (e.g., ZnCl₂ for Friedel-Crafts alkylation) and reaction time (monitor via TLC).

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from byproducts like elimination derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for methoxy (δ ~3.3 ppm) and chloromethyl (δ ~4.0 ppm) groups. Compare with computational predictions (e.g., ACD/Labs NMR Simulator) .

- IR Spectroscopy : Confirm C-Cl (550–850 cm⁻¹) and ether C-O (1050–1150 cm⁻¹) stretches.

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 206.7 (calculated) and fragment ions (e.g., loss of Cl, m/z 171).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) across studies?

Methodological Answer:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. A purity ≥97% (as in ’s analogs) ensures reliable melting point data .

- Differential Scanning Calorimetry (DSC) : Measure melting behavior under inert gas to avoid decomposition. Compare with literature values (e.g., 49–50°C for structurally similar chloromethyl compounds) .

Q. What computational strategies predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Methodological Answer:

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks. Monitor decomposition (e.g., HCl release via titration) and color changes.

- Thermogravimetric Analysis (TGA) : Determine thermal degradation onset temperature (expected >150°C for methoxy derivatives) .

Data Contradiction and Mechanistic Analysis

Q. Why do conflicting NMR data arise for the methoxy group in similar compounds?

Methodological Answer:

Q. How can mechanistic pathways for chloromethyl group reactions be validated?

Methodological Answer:

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₂Cl) to track substitution kinetics via GC-MS.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated compounds to distinguish SN1/SN2 mechanisms .

Safety and Handling

Q. What precautions are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.